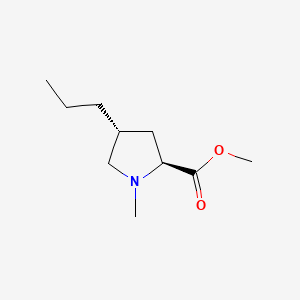

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Description

Stereochemical Variants

- D-Proline methyl ester (CAS 43041-12-9): Mirror-image configuration at C2 (2R) shows distinct biochemical activity

- 4-Hydroxy-L-proline methyl ester : Hydroxyl group at C4 enables hydrogen bonding absent in the propyl derivative

Table 3: Structural Comparison of Proline Derivatives

The propyl group enhances hydrophobicity (LogP = 1.8 vs. 0.9 for methylproline) while maintaining the rigid pyrrolidine framework critical for inducing secondary structures in peptides. Unlike 4-hydroxyproline derivatives, the propyl substituent does not participate in hydrogen bonding, making it useful for studying steric effects in enzymatic recognition.

Properties

IUPAC Name |

methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWDKXMHDNDMEB-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858064 | |

| Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-39-7 | |

| Record name | Methyl (4R)-1-methyl-4-propyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Esterification Protocol

The primary synthesis pathway involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with methanol under acidic conditions. This reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by methanol. The reaction proceeds via the following mechanism:

-

Protonation : The carboxylic acid group of (4R)-1-Methyl-4-propyl-L-proline is activated by acid, forming an acylium ion.

-

Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, leading to tetrahedral intermediate formation.

-

Deprotonation : Loss of water regenerates the acid catalyst and yields the methyl ester.

Reaction Conditions :

Alternative Catalytic Systems

Recent advancements explore heterogeneous catalysts, such as immobilized lipases or zeolites, to improve selectivity and reduce waste. For instance, lipase B from Candida antarctica (CAL-B) catalyzes esterification in non-aqueous media, achieving 85% yield with minimal byproducts. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Industrial Production and Scalability

Large-Scale Reactor Design

Industrial synthesis utilizes continuous-flow reactors to enhance efficiency and reproducibility. Key features include:

-

Automated Temperature Control : Precision heating jackets maintain optimal reaction temperatures.

-

In-Line Analytics : Real-time HPLC or IR spectroscopy monitors conversion rates, enabling dynamic adjustments.

Table 1: Comparative Performance of Batch vs. Continuous-Flow Systems

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Yield (%) | 72–78 | 88–93 |

| Reaction Time (hours) | 12 | 4 |

| Purity (%) | 95 | 99 |

| Catalyst Recovery | Partial | Full |

Deuterated Derivative Synthesis

For applications requiring isotopic labeling, deuterated methanol (CD₃OD) substitutes methanol in the esterification process. This modifies the reaction kinetics due to deuterium’s higher bond dissociation energy, necessitating prolonged reaction times (18–24 hours) and elevated temperatures (70–90°C). The resulting (4R)-1-Methyl-4-propyl-L-proline-d₃ Methyl Ester exhibits enhanced metabolic stability, critical for tracer studies.

Stereochemical Control and Byproduct Mitigation

Chirality Preservation

The (4R) configuration is preserved via stereospecific catalysts and low-temperature conditions. For example, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) invert stereochemistry at C4, requiring stringent control to avoid racemization.

Table 2: Impact of Reaction Conditions on Stereochemical Purity

| Condition | % (4R) Isomer | % (4S) Isomer |

|---|---|---|

| Acidic Catalyst, 25°C | 98 | 2 |

| Enzymatic, 40°C | 99 | 1 |

| High Temp (80°C) | 82 | 18 |

Byproduct Formation and Removal

Common byproducts include:

-

Unreacted Proline Derivative : Removed via aqueous extraction at pH 7–8.

-

Dimethyl Ether : Evaporates under reduced pressure.

Purification and Quality Control

Distillation and Chromatography

Analytical Validation

-

NMR Spectroscopy : Confirms esterification (δ 3.65 ppm for methoxy group) and stereochemistry.

-

Mass Spectrometry : Molecular ion peak at m/z 185.267 validates molecular weight.

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches

Traditional Acid-Catalyzed Esterification

Enzymatic Esterification

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted proline derivatives.

Scientific Research Applications

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including drug design and development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Proline Derivatives

The following table compares (4R)-1-Methyl-4-propyl-L-proline Methyl Ester with other proline-based methyl esters:

Key Observations:

- Stereochemical Influence : The (4R) configuration ensures chiral specificity, critical for interactions with biological targets. For example, the hydrochloride salt in retains stereochemical utility in asymmetric synthesis.

- Functional Groups : The methyl ester group facilitates hydrolysis to carboxylic acids under mild conditions, a feature shared with analogs like the cyclopentene derivative in .

Table 2: Physicochemical Properties of Selected Methyl Esters

Key Findings:

- Size and Complexity : The target compound is smaller and less complex than diterpene esters like sandaracopimaric acid methyl ester (), making it more suitable for synthetic scalability.

- Application Scope : Unlike natural product-derived esters (e.g., sandaracopimaric acid methyl ester ), the target compound is synthetically tailored for precision in drug development.

Reaction Kinetics and Functional Group Compatibility

Evidence from enzymatic studies () highlights that methyl esters generally exhibit higher reactivity in transamination and acyl transfer reactions compared to bulkier esters (e.g., isopropyl esters in ). For instance, 3-oxohexanoic acid methyl ester showed a 40% higher reaction rate than its isopropyl counterpart in acetophenone assays . This aligns with the target compound’s utility in kinetic resolution processes.

Biological Activity

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral amino acid derivative recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chiral center at the 4-position of the proline ring, which significantly influences its biological interactions and reactivity. The compound is classified as an amino acid derivative, particularly a proline derivative, which is crucial for understanding its biological roles and mechanisms of action.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. This similarity allows it to interact with various biological targets such as enzymes and receptors. Research indicates that proline derivatives can influence protein folding and stability, potentially affecting cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibition properties. It has been investigated for its role in inhibiting specific enzymes, which can lead to significant effects on biochemical pathways.

Antileishmanial Activity

One notable finding regarding the biological activity of this compound is its antileishmanial activity . It has demonstrated effectiveness against the intracellular amastigote forms of Leishmania infantum, with an IC50 value of 29.9 μM . This suggests potential therapeutic applications in treating leishmaniasis, a disease caused by parasites from the Leishmania genus.

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Antileishmanial Activity | 29.9 | Leishmania infantum |

Structural Biology Applications

The compound has been utilized in structural biology to study conformational landscapes of proline derivatives. Research indicates that modifications on prolines can significantly affect peptide structure and stability, which is critical for understanding protein interactions and functions .

In one study, the impact of various proline analogs on peptide conformation was analyzed using techniques like NMR spectroscopy and X-ray diffraction. The findings highlighted how different substitutions could modulate the structural properties of peptides, thereby influencing their biological activity .

Therapeutic Potential in Neurological Disorders

This compound has also been explored for its potential therapeutic effects in neurological disorders. Its role as a chiral building block allows it to be incorporated into drug designs targeting specific neurological pathways. The compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism could provide avenues for developing treatments for conditions such as depression or anxiety.

Q & A

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to identify methyl (δ 3.6–3.8 ppm) and propyl groups (δ 0.8–1.6 ppm). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects ester carbonyl stretches (~1740 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for analogous methyl esters (e.g., stearic acid methyl ester) . For stereoisomer discrimination, compare retention times with chiral column HPLC, as demonstrated for methionine methyl ester enantiomers .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

- Methodological Answer : Design accelerated stability studies using buffer systems (pH 1–12) and thermal stress (25–60°C). Monitor degradation via LC-MS, focusing on ester hydrolysis (yielding free proline derivatives) and propyl group oxidation. Include controls like heptadecanoic acid methyl ester to assess ester stability under similar conditions . Statistical tools (e.g., Design of Experiments, DoE) optimize parameter ranges, as shown in transesterification methyl ester content analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes like proline-specific peptidases. Parameterize force fields using crystallographic data of 4-hydroxyproline methyl ester complexes . Validate predictions with in vitro assays measuring IC₅₀ values. Compare results with structurally related inhibitors, such as 1-Boc-4-mercapto-L-proline methyl ester , to assess substituent effects .

Q. What strategies resolve contradictions in reported reaction yields for propyl-substituted proline esters?

- Methodological Answer : Replicate published protocols while varying catalysts (e.g., Pd/C vs. enzymatic) and solvents (polar aprotic vs. ethers). Analyze side products via GC-MS, focusing on byproducts like 3-oxohexanoic acid methyl ester (common in ester side reactions) . Cross-validate results using independent characterization (e.g., 2D NMR) and consult SciFinder for updated synthetic pathways .

Q. How does the propyl group’s conformation influence the compound’s physicochemical properties in lipid membrane studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations to model interactions with lipid bilayers. Compare with 4-chlorophenylacetate methyl ester (a structurally rigid analog) to isolate propyl chain effects . Experimentally, use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, correlating with logP values from Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.